Retinol Palmitate

Description

Properties

IUPAC Name |

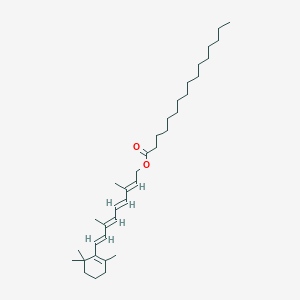

[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-25-35(37)38-30-28-32(3)23-20-22-31(2)26-27-34-33(4)24-21-29-36(34,5)6/h20,22-23,26-28H,7-19,21,24-25,29-30H2,1-6H3/b23-20+,27-26+,31-22+,32-28+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYGQUTWHTHXGQB-FFHKNEKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H60O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021241 | |

| Record name | Retinol palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Retinyl palmitate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003648 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

79-81-2 | |

| Record name | Retinol palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vitamin A palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | retinyl palmitate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758478 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Retinol, hexadecanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Retinol palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Retinyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VITAMIN A PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D1K0N0VVC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Retinyl palmitate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003648 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

28.5 °C | |

| Record name | Retinyl palmitate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003648 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The intricate dance of molecules: A technical guide to the biological precursors of retinoic acid synthesis

For Immediate Release

A deep dive into the molecular cascade leading to the synthesis of retinoic acid, this technical guide is an essential resource for researchers, scientists, and drug development professionals. It offers a comprehensive overview of the biological precursors, enzymatic processes, and regulatory networks that govern the production of this vital signaling molecule.

Retinoic acid, a metabolite of vitamin A, plays a pivotal role in a myriad of physiological processes, including embryonic development, cell differentiation, and immune function. The precise regulation of its synthesis is therefore of paramount importance for cellular homeostasis. This guide provides a detailed exploration of the molecular precursors and the enzymatic machinery responsible for the biosynthesis of retinoic acid, presenting quantitative data, in-depth experimental protocols, and visual representations of the key pathways involved.

From dietary sources to a potent signaling molecule: The two main pathways of retinoic acid synthesis

The journey to retinoic acid begins with the intake of its precursors from dietary sources. There are two primary pathways through which the body generates this crucial molecule:

-

The Provitamin A Carotenoid Pathway: Plant-based foods provide carotenoids, such as β-carotene, which are cleaved to yield retinal, a direct precursor to retinoic acid.

-

The Retinyl Ester Pathway: Animal-derived foods contain retinyl esters, which are hydrolyzed to release retinol (B82714) (vitamin A). Retinol then undergoes a two-step oxidation process to form retinoic acid.

The enzymatic orchestra: Key players in retinoic acid synthesis

A series of highly specific enzymes orchestrate the conversion of these precursors into retinoic acid. Understanding the function and kinetics of these enzymes is fundamental to comprehending the regulation of retinoic acid levels.

1. β-Carotene 15,15'-Monooxygenase (BCMO1): This enzyme is the gatekeeper of the provitamin A carotenoid pathway, catalyzing the oxidative cleavage of β-carotene into two molecules of retinal.[1]

2. Lecithin (B1663433):Retinol Acyltransferase (LRAT) and Retinyl Ester Hydrolases (REH): LRAT is responsible for the esterification of retinol, forming retinyl esters for storage.[2][3][4] Conversely, REHs hydrolyze these stored esters to release retinol when needed.[5][6][7]

3. Retinol Dehydrogenases (RDHs) and Short-Chain Dehydrogenases/Reductases (SDRs): This diverse group of enzymes catalyzes the reversible oxidation of retinol to retinal. Various isoforms, including those from the alcohol dehydrogenase (ADH) family, contribute to this rate-limiting step in retinoic acid synthesis.[8][9][10][11][12]

4. Retinaldehyde Dehydrogenases (RALDHs): These enzymes catalyze the irreversible oxidation of retinal to retinoic acid, the final committed step in its biosynthesis. Several RALDH isozymes have been identified, each with distinct tissue distribution and substrate specificities.[13][14][15][16]

Quantitative Insights: Enzyme Kinetics

The efficiency and substrate affinity of the enzymes involved in retinoic acid synthesis are critical determinants of the overall rate of production. The following table summarizes key kinetic parameters for some of the principal enzymes in this pathway.

| Enzyme Family | Enzyme | Substrate | K_m_ (µM) | V_max_ or k_cat_ | Source |

| Acyltransferases | LRAT | dipalmitoylphosphatidylcholine | 1.38 | 0.17 µM/(min·mg) | [2] |

| LRAT | all-trans-retinol | 0.243 | 0.199 µM/(min·mg) | [2] | |

| Ester Hydrolases | REH (human BBM) | retinyl palmitate | 0.53 | - | [6] |

| REH (human BBM) | retinyl caproate | 5.5 | - | [6] | |

| REH (rat BBM) | retinyl palmitate | 0.74 | - | [5] | |

| REH (rat BBM) | retinyl caproate | 9.6 | - | [5] | |

| Retinol Dehydrogenases | RDH10 (human) | all-trans-retinol | ~0.035 | - | [10] |

| RDH10 (human) | NAD+ | ~100 | - | [10] | |

| RDH12 (human) | all-trans-retinal | - | ~900 min⁻¹µM⁻¹ (k_cat_/K_m_) | [17] | |

| RDH12 (human) | 11-cis-retinal | - | 450 min⁻¹µM⁻¹ (k_cat_/K_m_) | [17] | |

| RDH12 (human) | 9-cis-retinal | - | 100 min⁻¹µM⁻¹ (k_cat_/K_m_) | [17] | |

| Retinaldehyde Dehydrogenases | RALDH1 (human) | retinal | - | 0.07 s⁻¹ (k_cat_) | [14] |

| RALDH2 (rat) | retinal | - | 0.1 s⁻¹ (k_cat_) | [14] | |

| RALDH2 (mouse) | all-trans retinal | 0.66 | - | [16] | |

| RALDH2 (mouse) | 13-cis retinal | 0.62 | - | [16] | |

| RALDH2 (mouse) | 9-cis retinal | 2.25 | - | [16] | |

| RALDH3 (mouse) | all-trans retinal | - | 77.9 (V_max_/K_m_) | [13] | |

| RALDH4 (mouse) | 9-cis retinal | - | 27.4 (V_max_/K_m_) | [13] | |

| RALDH4 (mouse) | 13-cis retinal | - | 8.24 (V_max_/K_m_) | [13] |

Note: This table presents a selection of published kinetic data. Values can vary depending on the experimental conditions, enzyme source, and substrate used. BBM stands for Brush Border Membranes.

Visualizing the Process: Metabolic and Signaling Pathways

To provide a clear and concise representation of the complex processes involved in retinoic acid synthesis, the following diagrams have been generated using the Graphviz DOT language.

Experimental Protocols: A Guide for the Bench

This section provides an overview of the methodologies used to study the enzymes involved in retinoic acid synthesis. For detailed, step-by-step protocols, researchers are encouraged to consult the cited literature.

Protocol 1: Assay for β-Carotene 15,15'-Monooxygenase (BCMO1) Activity

This assay measures the enzymatic cleavage of β-carotene to retinal.

Principle: The activity of BCMO1 is determined by quantifying the amount of retinal produced from a β-carotene substrate.

Methodology Outline:

-

Enzyme Source: Prepare a cell lysate or tissue homogenate from a source known to express BCMO1 (e.g., intestinal mucosa).[1] ELISA kits are also commercially available for quantifying BCMO1 protein levels.[18][19][20]

-

Substrate Preparation: Prepare a solution of β-carotene, often solubilized with a detergent like Tween 80.[1]

-

Enzymatic Reaction: Incubate the enzyme source with the β-carotene substrate under optimized conditions of temperature and pH.

-

Product Extraction: Stop the reaction and extract the retinoids using an organic solvent.

-

Quantification: Analyze the extracted retinoids by High-Performance Liquid Chromatography (HPLC) to separate and quantify the retinal produced.[1]

Protocol 2: Assay for Lecithin:Retinol Acyltransferase (LRAT) Activity

This assay measures the esterification of retinol to form retinyl esters.

Principle: LRAT activity is quantified by measuring the formation of radiolabeled or fluorescently tagged retinyl esters from retinol and a lecithin donor.

Methodology Outline:

-

Enzyme Source: Use purified LRAT, cell lysates, or tissue homogenates (e.g., from liver or retinal pigment epithelium).[21][22]

-

Substrates: Provide all-trans-retinol and a lecithin substrate, such as dipalmitoylphosphatidylcholine (DPPC).[2][21] Radiolabeled retinol ([³H]retinol) is often used for sensitive detection.[23]

-

Reaction Conditions: Incubate the enzyme and substrates in a suitable buffer at an optimal pH (typically around 8.0-9.2).[21][22]

-

Extraction and Separation: Terminate the reaction and extract the lipids. Separate the retinyl esters from unreacted retinol using HPLC.[21][22]

-

Detection: Quantify the amount of retinyl ester formed by measuring radioactivity or fluorescence.

Protocol 3: Assay for Retinol Dehydrogenase (RDH) Activity

This assay measures the conversion of retinol to retinal.

Principle: RDH activity is determined by monitoring the production of retinal from retinol, often coupled with the reduction of NAD⁺ to NADH.

Methodology Outline:

-

Enzyme Source: Use purified RDH enzymes, cell lysates, or microsomal fractions.[10][24]

-

Substrates: Provide all-trans-retinol as the substrate and NAD⁺ as the cofactor.[10]

-

Reaction Monitoring: The progress of the reaction can be monitored in several ways:

-

Spectrophotometrically: Measure the increase in absorbance at 340 nm due to the formation of NADH.

-

HPLC Analysis: Stop the reaction at different time points, extract the retinoids, and quantify the amount of retinal produced using HPLC.[24]

-

-

Data Analysis: Calculate the initial reaction velocity and determine kinetic parameters if desired.

Protocol 4: Assay for Retinaldehyde Dehydrogenase (RALDH) Activity

This assay measures the oxidation of retinal to retinoic acid.

Principle: RALDH activity is assessed by quantifying the production of retinoic acid from retinal.

Methodology Outline:

-

Enzyme Source: Use purified RALDH, cell lysates, or tissue homogenates.[13][14]

-

Substrates: Provide retinal as the substrate and NAD⁺ as the cofactor.

-

Detection of Retinoic Acid:

-

Reporter Cell Lines: Utilize a cell line containing a retinoic acid-responsive reporter gene (e.g., lacZ). The amount of reporter gene product is proportional to the amount of retinoic acid produced.[25]

-

HPLC Analysis: Stop the reaction, extract the retinoids, and quantify the retinoic acid produced by HPLC.[14]

-

-

Kinetic Analysis: Perform the assay with varying substrate concentrations to determine the K_m_ and V_max_ of the enzyme.[14][16]

This technical guide provides a foundational understanding of the biological precursors and enzymatic pathways leading to retinoic acid synthesis. The presented data and protocols offer valuable tools for researchers investigating the intricate regulation of retinoid metabolism and its implications in health and disease. Further exploration of the cited literature is encouraged for more detailed information on specific methodologies and recent advancements in the field.

References

- 1. β-Carotene-15,15′-dioxygenase (EC 1.13.11.21) isolation reaction mechanism and an improved assay procedure | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 2. Kinetic mechanism of lecithin retinol acyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lecithin Retinol Acyltransferase Is a Founder Member of a Novel Family of Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lecithin:Retinol Acyltransferase: A Key Enzyme Involved in the Retinoid (visual) Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A retinyl ester hydrolase activity intrinsic to the brush border membrane of rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Retinyl ester hydrolytic activity associated with human intestinal brush border membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Retinyl ester hydrolases and their roles in vitamin A homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enzymology of retinoic acid biosynthesis and degradation: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetic Analysis of Human Enzyme RDH10 Defines the Characteristics of a Physiologically Relevant Retinol Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Retinol dehydrogenase - Wikipedia [en.wikipedia.org]

- 12. Retinol dehydrogenases (RDHs) in the visual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kinetic characterization of recombinant mouse retinal dehydrogenase types 3 and 4 for retinal substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Retinoic acid biosynthesis catalyzed by retinal dehydrogenases relies on a rate-limiting conformational transition associated with substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Retinal dehydrogenase - Wikipedia [en.wikipedia.org]

- 16. Kinetic analysis of mouse retinal dehydrogenase type-2 (RALDH2) for retinal substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Biochemical properties of purified human retinol dehydrogenase 12 (RDH12): catalytic efficiency toward retinoids and C9 aldehydes and effects of cellular retinol-binding protein type I (CRBPI) and cellular retinaldehyde-binding protein (CRALBP) on the oxidation and reduction of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. enteksci.com [enteksci.com]

- 19. Human bCMO1(Beta-Carotene-15,15'-Monooxygenase 1) ELISA Kit [elkbiotech.com]

- 20. innov-research.com [innov-research.com]

- 21. An Acyl-covalent Enzyme Intermediate of Lecithin:Retinol Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Enzymatic activity of Lecithin:retinol acyltransferase : A thermostable and highly active enzyme with a likely mode of interfacial activation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

- 25. Retinoic Acid Synthesis in the Developing Chick Retina - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Conversion of Retinyl Palmitate to Retinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic conversion of retinyl palmitate to retinol (B82714), a pivotal reaction in vitamin A metabolism and various physiological processes. This document details the key enzymes involved, their kinetics, and relevant experimental protocols, and visualizes the associated biochemical pathways.

Introduction

Retinyl palmitate, a retinyl ester, is the primary storage form of vitamin A in the body. Its conversion to retinol, the alcohol form of vitamin A, is a critical step for its biological activity. This hydrolysis is catalyzed by a group of enzymes known as retinyl ester hydrolases (REHs). These enzymes are essential for mobilizing vitamin A from storage tissues to target cells, where it plays vital roles in vision, immune function, cellular differentiation, and growth.[1][2] Understanding the enzymatic conversion of retinyl palmitate to retinol is crucial for research in nutrition, ophthalmology, dermatology, and drug development, particularly in the context of retinoid-based therapeutics.

Key Enzymes in Retinyl Palmitate Hydrolysis

Several enzymes have been identified to possess retinyl ester hydrolase activity, with their expression and physiological significance varying across different tissues. The primary enzymes involved in this conversion are:

-

Pancreatic Triglyceride Lipase (B570770) (PTL): Primarily active in the intestine, PTL plays a significant role in the digestion and absorption of dietary retinyl esters.[3][4][5]

-

Carboxyl Ester Lipase (CEL): Also known as bile salt-stimulated lipase, CEL is another pancreatic enzyme that contributes to the hydrolysis of retinyl esters in the small intestine.[4][6]

-

Hormone-Sensitive Lipase (HSL): Predominantly found in adipose tissue, HSL is crucial for mobilizing retinyl esters from fat stores.[7][8] It is also expressed in other tissues, including the liver.[9]

-

Other Carboxylesterases: A variety of other carboxylesterases found in the liver and other tissues also exhibit REH activity.[4][9]

The enzymatic reaction catalyzed by these hydrolases is as follows:

References

- 1. Visual phototransduction - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Vitamin A Palmitate? [synapse.patsnap.com]

- 3. Hydrolysis of retinyl esters by pancreatic triglyceride lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Retinyl ester hydrolases and their roles in vitamin A homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Retinol and retinyl esters: biochemistry and physiology: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hormone-sensitive lipase (HSL) is also a retinyl ester hydrolase: evidence from mice lacking HSL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hormone-sensitive lipase is a retinyl ester hydrolase in human and rat quiescent hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Role of retinol palmitate in embryonic development

An In-depth Technical Guide on the Core Role of Retinol (B82714) Palmitate in Embryonic Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vitamin A is an indispensable micronutrient that governs a multitude of physiological processes, with its role in embryonic development being particularly critical. Retinol palmitate, the predominant storage form of vitamin A (retinol), serves as the primary pro-vitamin source for the developing embryo. Its biological activity is contingent upon its metabolic conversion to the potent signaling molecule, all-trans-retinoic acid (ATRA). ATRA functions as a ligand for nuclear receptors, orchestrating complex gene regulatory networks that are fundamental to morphogenesis, organogenesis, and cellular differentiation. Both a deficiency and an excess of retinoids during gestation can lead to severe congenital malformations, highlighting the exquisitely tight regulation required for normal development. This guide provides a comprehensive technical overview of the metabolism of this compound, the molecular mechanisms of retinoic acid signaling, its downstream effects on embryonic patterning, and the pathological consequences of dysregulated retinoid levels. It includes quantitative data from key studies, detailed experimental protocols, and visual diagrams of core pathways to serve as a resource for professionals in developmental biology and drug development.

Metabolism of this compound to All-Trans-Retinoic Acid (ATRA)

This compound, a retinyl ester, is hydrolyzed to release retinol, which is then transported to target embryonic tissues. Within the cell, the synthesis of ATRA is a tightly controlled, two-step enzymatic process.

-

Step 1: Oxidation of Retinol to Retinaldehyde: Retinol is reversibly oxidized to retinaldehyde. This reaction is primarily catalyzed by retinol dehydrogenases (RDHs), with RDH10 being a key enzyme in embryonic tissues.

-

Step 2: Oxidation of Retinaldehyde to Retinoic Acid: Retinaldehyde is irreversibly oxidized to all-trans-retinoic acid by a family of retinaldehyde dehydrogenases (RALDHs), primarily ALDH1A1, ALDH1A2, and ALDH1A3. The spatiotemporal expression of these enzymes is crucial for establishing precise gradients of ATRA within the embryo.

Intracellular concentrations of ATRA are further regulated by cellular retinol-binding proteins (CRBPs) and cellular retinoic acid-binding proteins (CRABPs), which modulate retinoid availability and metabolism. Degradation of ATRA is mediated by the cytochrome P450 family 26 (CYP26) enzymes (CYP26A1, CYP26B1, CYP26C1), which hydroxylate ATRA into inactive metabolites. This catabolic pathway is essential for clearing RA and defining regions of low RA concentration, thereby sharpening signaling boundaries.

Molecular Mechanism: The Retinoic Acid Signaling Pathway

ATRA exerts its biological effects by regulating gene transcription. This process is mediated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs: α, β, γ) and the Retinoid X Receptors (RXRs: α, β, γ).

-

Receptor Heterodimerization: In the nucleus, RARs form heterodimers with RXRs.

-

DNA Binding: In the absence of the ATRA ligand, the RAR-RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. This binding typically recruits co-repressor proteins, leading to chromatin compaction and transcriptional repression.

-

Ligand Binding and Transcriptional Activation: When ATRA diffuses into the nucleus, it binds to the ligand-binding domain of the RAR within the heterodimer. This induces a conformational change, causing the release of co-repressors and the recruitment of co-activator proteins (e.g., histone acetyltransferases). This complex then activates the transcription of downstream target genes.

This signaling cascade is fundamental to numerous developmental processes, including anteroposterior axis patterning, neurogenesis, cardiogenesis, and limb development.

Quantitative Data on Retinoid Effects

The concentration of retinoids is a critical determinant of developmental outcomes. Both insufficient and excessive levels are detrimental.

Table 1: Effects of Retinol Supplementation on In Vitro Bovine Embryo Development

This table summarizes data from studies on the effect of retinol supplementation during in vitro maturation (IVM) and in vitro culture (IVC) of bovine oocytes.

| Treatment Group (Retinol Concentration) | Oxygen Condition | Developmental Stage | Outcome Measure | Result | p-value | Reference |

| Control (0 µM) | 7% O₂ | Blastocyst | % Blastocyst/Zygote | 21.9% | - | [1][2] |

| 5 µM Retinol (during IVM) | 7% O₂ | Blastocyst | % Blastocyst/Zygote | 26.1% | < 0.07 | [1][2] |

| Control (low competence oocytes) | 7% O₂ | Blastocyst | % Blastocyst/Zygote | 14.4% | - | [1][2] |

| 5 µM Retinol (low competence oocytes) | 7% O₂ | Blastocyst | % Blastocyst/Zygote | 23.7% | < 0.02 | [1][2] |

| 5 µM Retinol (during IVC) | 20% O₂ | Blastocyst | % Blastocyst/Zygote | Significant Improvement | < 0.001 | [1][2] |

Data suggests that 5 µM retinol can improve development, particularly for compromised oocytes or under atmospheric oxygen, which may suggest an antioxidant effect.[1][2]

Table 2: Teratogenic Effects of a Single Oral Dose of Retinyl Palmitate in Rats

This table presents dose-response data for malformations in rat fetuses following a single oral dose of retinyl palmitate on gestation day 10.[3]

| Dose Group (mg/kg body weight) | No. of Litters | Implants per Litter (mean) | % Resorptions (mean) | % Fetuses with Malformations | Common Malformations Observed | Reference |

| Control (0 mg/kg) | 10 | 12.5 | 6.4 | 0 | None | [3] |

| Low Dose (100 mg/kg) | 10 | 12.1 | 8.3 | 1.8 | Minor skeletal variations | [3] |

| Medium Dose (300 mg/kg) | 10 | 11.8 | 11.2 | 96.6 | Cleft palate, exencephaly, pinna anomalies | [3][4] |

| High Dose (1000 mg/kg) | 10 | 11.5 | 35.7 | 100 | Severe craniofacial and great vessel defects | [3][4] |

These data clearly demonstrate a dose-dependent increase in fetal resorptions and severe malformations, highlighting the teratogenic potential of high-dose retinyl palmitate.[3]

Table 3: Retinoid Concentrations in Perinatal Rat Lung Tissue

This table shows the endogenous levels of retinol and retinyl palmitate in fetal and early postnatal rat lungs.

| Developmental Stage | Retinyl Palmitate (µg/g wet weight ± SD) | Retinol (µg/g wet weight ± SD) | Reference |

| Fetal (17-21 days gestation) | 2.3 ± 0.36 | 0.14 ± 0.05 | [5] |

| Postnatal (1-10 days old) | 0.63 ± 0.20 | 0.14 ± 0.05 | [5] |

The high concentration of retinyl palmitate in the fetal lung and its subsequent depletion after birth suggest a crucial role for stored retinol in lung maturation.[5]

Key Experimental Protocols

Reproducible and rigorous experimental design is paramount in studying the effects of retinoids on development. The following are detailed methodologies for key assays.

Protocol: Assessment of Teratogenicity in a Rodent Model

This protocol outlines a typical in vivo study to assess the developmental toxicity of a test compound like retinyl palmitate.

References

- 1. Retinol improves bovine embryonic development in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Retinol improves bovine embryonic development in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Teratogenicity of a single oral dose of retinyl palmitate in the rat, and the role of dietary vitamin A status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Teratogenic effects of vitamin A palmitate in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Perinatal rat lung retinol (vitamin A) and retinyl palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]

Regulating the Code: A Technical Guide to Retinol Palmitate and Gene Expression

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms by which retinol (B82714) palmitate, a widely utilized vitamin A derivative, modulates gene expression. We will dissect the metabolic activation pathway, the nuclear receptor-mediated transcriptional machinery, and the intricate crosstalk with other key signaling cascades. This document provides detailed experimental protocols and quantitative data to support researchers in the fields of molecular biology, pharmacology, and drug development.

The Core Mechanism: From Ester to Transcriptional Activation

Retinol palmitate, a retinyl ester, serves as a storage form of vitamin A.[1][2] Its biological activity is contingent upon its conversion to the transcriptionally active metabolite, all-trans-retinoic acid (ATRA). This multi-step enzymatic process is central to its function.

First, this compound is hydrolyzed by retinyl ester hydrolases (REH) to release retinol.[2][3][4] Retinol is then subject to a reversible oxidation step, catalyzed by alcohol dehydrogenases (ADHs) or retinol dehydrogenases (RDHs), to form retinaldehyde.[2][5] The final, irreversible step is the oxidation of retinaldehyde to all-trans-retinoic acid by retinaldehyde dehydrogenases (RALDHs).[2][5][6]

ATRA, the active ligand, modulates gene expression by binding to nuclear receptors.[3][6][7] The canonical pathway involves two families of receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs).[8][[“]] ATRA binds with high affinity to RARs (isoforms α, β, γ).[10][11] RARs form heterodimers with RXRs.[8][10]

In the absence of the ATRA ligand, the RAR/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[10][12] This DNA-bound complex recruits corepressor proteins, actively silencing gene transcription.[8][10]

The binding of ATRA to the RAR subunit of the heterodimer induces a conformational change. This transformation leads to the dissociation of corepressor proteins and the subsequent recruitment of coactivator complexes.[7][8][10] These coactivators, which often possess histone acetyltransferase (HAT) activity, remodel chromatin to a more open state, facilitating the assembly of the basal transcription machinery and initiating gene expression.[7]

Hundreds of genes have been identified as regulatory targets of retinoic acid, controlled either directly through RAREs or indirectly through downstream effects.[13][14]

Figure 1: Metabolic pathway of this compound to ATRA.

References

- 1. Retinyl palmitate - Wikipedia [en.wikipedia.org]

- 2. Retinol and retinyl esters: biochemistry and physiology: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Vitamin A Palmitate? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of gene expression by retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. consensus.app [consensus.app]

- 10. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

- 11. Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure of the RXR–RAR DNA-binding complex on the retinoic acid response element DR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gene expression regulation by retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Central Role of Retinol Palmitate in the Vertebrate Visual Cycle: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The continuous regeneration of the visual chromophore, 11-cis-retinal (B22103), is fundamental to sustained vision. This process, known as the visual or retinoid cycle, is a complex enzymatic pathway that occurs between photoreceptor cells and the retinal pigment epithelium (RPE). A critical, yet often underemphasized, component of this cycle is the formation and utilization of all-trans-retinyl esters, with retinol (B82714) palmitate being a primary species. These esters function not only as a storage form of vitamin A in the eye but, more importantly, as the direct substrate for the key isomerization step that ultimately yields the 11-cis configuration required for photopigment regeneration. This technical guide provides an in-depth examination of the function of retinol palmitate in the visual cycle, detailing the biochemical pathways, key enzymes, quantitative data, and experimental methodologies relevant to its study.

The Canonical Visual Cycle: A Molecular Overview

The visual cycle is an elegant biological process that recycles the light-sensitive chromophore, ensuring photoreceptors can continuously respond to photons. The cycle begins with the photoisomerization of 11-cis-retinal to all-trans-retinal (B13868) upon light absorption by opsin in the photoreceptor outer segments (POS)[1][2][3]. This conformational change initiates the phototransduction cascade, leading to a neural signal[4]. To regenerate the photosensitive pigment, the resulting all-trans-retinal must be converted back to its 11-cis isomer through a series of enzymatic reactions primarily occurring in the adjacent RPE cells[5][6].

The key stages involving this compound are:

-

Reduction and Transport: All-trans-retinal is reduced to all-trans-retinol (vitamin A) within the photoreceptor outer segments. This more stable alcohol form is then transported to the RPE[4][7].

-

Esterification to this compound: Inside the RPE, all-trans-retinol is esterified to form all-trans-retinyl esters[6]. This reaction is predominantly catalyzed by the enzyme Lecithin (B1663433):Retinol Acyltransferase (LRAT) , which transfers an acyl group (often palmitate) from lecithin (phosphatidylcholine) to all-trans-retinol[8][9][10]. The resulting retinyl esters, such as retinyl palmitate, are stored in specialized lipid droplets within the RPE called retinosomes[5]. This esterification step is crucial as it creates the substrate for the subsequent isomerization reaction[11][12].

-

Isomerization-Hydrolysis: The all-trans-retinyl esters serve as the direct substrate for the key enzyme of the visual cycle, RPE65 , an isomerohydrolase[1][5][13]. RPE65 catalyzes the conversion of all-trans-retinyl esters into 11-cis-retinol[1][14]. This combined isomerization and hydrolysis reaction is the rate-limiting step in the cycle and is unique in biology[1].

-

Oxidation and Transport: The newly formed 11-cis-retinol (B117599) is then oxidized to 11-cis-retinal by 11-cis-retinol dehydrogenases[6]. This regenerated chromophore is transported back to the photoreceptor outer segments, where it combines with opsin to form a new, light-sensitive visual pigment, completing the cycle[6].

Mutations in the genes encoding LRAT or RPE65 disrupt this pathway, leading to an accumulation of all-trans-retinyl esters and a lack of 11-cis-retinal, which causes severe retinal dystrophies like Leber congenital amaurosis (LCA)[2][8][15].

Signaling Pathway Diagram: The Retinoid Cycle

The following diagram illustrates the flow of retinoids between the photoreceptor outer segment and the retinal pigment epithelium.

Caption: The canonical visual cycle in vertebrate photoreceptors and RPE.

Quantitative Data in Retinoid Metabolism

The efficiency and regulation of the visual cycle depend on the kinetic properties of its enzymes and the concentrations of retinoid intermediates.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Apparent K_m | Notes | Reference |

|---|---|---|---|---|

| Retinyl Ester Hydrolase | 11-cis-retinyl palmitate | 19 µM | Activity in human RPE homogenates. | [16] |

| RPE65 Isomerase | all-trans-retinyl esters | Not specified | Initial rate of 2.9 pmol/min per mg of RPE65 expressed in 293A cells. |[13] |

Table 2: Retinoid Concentrations in Ocular Tissues

| Retinoid Species | Tissue/Condition | Concentration | Notes | Reference |

|---|---|---|---|---|

| Serum Retinol | Healthy Humans | 408.84 ± 122.36 ng/mL | Baseline level in healthy control group. | [17][18] |

| Serum Retinol | Normal-Tension Glaucoma | 338.90 ± 103.23 ng/mL | Significantly lower than in healthy controls. | [17][18] |

| Retinyl Palmitate | Macaque Central NRC* | Higher than periphery | Concentration is highest near the fovea. | [19] |

| Retinyl Palmitate | Vitiligo Mutant Mice Eyes | 5-fold increase (at 10 wks) | Accumulation occurs in the RPE. | [20] |

| Total Vitamin A | Human RPE (freshly isolated) | ~1.0 to 4.0 pg/cell | All-trans-retinyl palmitate is the major ester. | [21] |

*NRC: retina-RPE-choroid complex

Table 3: Hydrolysis Rates of Retinyl Esters

| Substrate | Relative Hydrolysis Rate | Tissue Source | Notes | Reference |

|---|---|---|---|---|

| 11-cis-retinyl palmitate | ~20x faster | Human RPE homogenates | Compared to the all-trans isomer. | [16] |

| all-trans-retinyl palmitate | Baseline (1x) | Human RPE homogenates | Hydrolyzed at a much slower rate. |[16] |

Key Experimental Protocols

The study of this compound's role in the visual cycle relies on robust biochemical and analytical methods. Below are outlines of key experimental protocols.

This protocol measures the conversion of all-trans-retinyl esters to 11-cis-retinol, the hallmark of RPE65 activity.

-

Homogenate Preparation: RPE tissue is homogenized in a suitable buffer (e.g., phosphate (B84403) buffer with dithiothreitol) to create a cell lysate containing the necessary enzymes.

-

Substrate Preparation: The substrate, all-trans-retinyl palmitate (or another ester), is prepared. Since it is insoluble in aqueous solutions, it must be complexed with a carrier like bovine serum albumin (BSA) or solubilized with a detergent[3]. Alternatively, all-trans-retinol can be provided as a substrate, allowing endogenous LRAT in the homogenate to synthesize the all-trans-retinyl ester in situ[3].

-

Enzymatic Reaction: The RPE homogenate is incubated with the prepared substrate at 37°C in the dark for a specified time (e.g., 15-60 minutes).

-

Reaction Quenching & Extraction: The reaction is stopped by adding a solvent like methanol (B129727) or ethanol. Retinoids are then extracted from the aqueous mixture using a nonpolar solvent such as hexane.

-

Analysis: The extracted retinoids are separated and quantified using normal-phase High-Performance Liquid Chromatography (HPLC) with UV detection[22][23]. The formation of 11-cis-retinol is measured to determine enzyme activity.

This protocol is used to measure the levels of retinol, retinal, and retinyl esters in ocular tissues.

-

Tissue Homogenization: Eye tissue (e.g., RPE-choroid complex or whole eye) is rapidly dissected and homogenized in a solvent (e.g., phosphate-buffered saline with ethanol) to prevent degradation. An internal standard (e.g., retinyl acetate) is added for accurate quantification[24].

-

Solvent Extraction: Retinoids are extracted from the homogenate using a two-phase solvent system, typically involving hexane[24]. The organic phase containing the lipids and retinoids is collected.

-

Drying and Reconstitution: The organic solvent is evaporated under a stream of nitrogen gas. The dried retinoid residue is then redissolved in a small, precise volume of the HPLC mobile phase.

-

Chromatographic Separation: The sample is injected into an HPLC system.

-

Normal-Phase HPLC: Often used for separating geometric isomers (e.g., 11-cis-retinol vs. all-trans-retinol). A common mobile phase is a low percentage of ethyl acetate (B1210297) in hexane[23].

-

Reverse-Phase HPLC: Effective for separating retinoids based on polarity (e.g., separating retinyl esters, retinol, and retinal). A typical mobile phase is a gradient of acetonitrile (B52724) and water[24].

-

-

Detection and Quantification: Retinoids are detected by their UV absorbance, typically at 325 nm for retinols and retinyl esters[23][24]. The peak area for each retinoid is compared to the internal standard and a standard curve to determine its concentration in the original tissue sample.

Workflow Diagram: Retinoid Quantification

This diagram outlines the typical workflow for analyzing retinoid content in ocular tissue.

Caption: A generalized workflow for the extraction and analysis of retinoids.

Conclusion and Future Directions

This compound and other retinyl esters are indispensable intermediates in the visual cycle. Their formation by LRAT provides a crucial storage pool of vitamin A within the RPE and, most critically, generates the exclusive substrate for the RPE65 isomerohydrolase. Understanding the regulation of LRAT and RPE65, the dynamics of retinosome storage, and the precise mechanisms of inter- and intracellular retinoid transport remains an active area of research. For drug development professionals, these enzymes represent key therapeutic targets. For instance, inhibitors of LRAT could modulate retinoid flow, while gene therapy approaches targeting LRAT or RPE65 have shown promise for treating inherited retinal diseases[8][25]. Further elucidation of this pathway at a quantitative and molecular level will continue to provide critical insights into visual function and the pathogenesis of blinding diseases.

References

- 1. RPE65 - Wikipedia [en.wikipedia.org]

- 2. medlineplus.gov [medlineplus.gov]

- 3. Analysis of the retinoid isomerase activities in the retinal pigment epithelium and retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of 11-cis-retinyl esters in vertebrate cone vision - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Visual cycle - Wikipedia [en.wikipedia.org]

- 7. RPE65 and the Accumulation of Retinyl Esters in Mouse Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lecithin:Retinol Acyltransferase: A Key Enzyme Involved in the Retinoid (visual) Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

- 10. researchgate.net [researchgate.net]

- 11. All-trans-retinyl esters are the substrates for isomerization in the vertebrate visual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. RPE65 is the isomerohydrolase in the retinoid visual cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Vitamin A supply in the eye and establishment of the visual cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rphope.org [rphope.org]

- 16. Hydrolysis of 11-cis- and all-trans-retinyl palmitate by homogenates of human retinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Association of serum retinol concentration with normal-tension glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Retinyl palmitate in macaque retina-retinal pigment epithelium-choroid: distribution and correlation with age and vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Increase in retinyl palmitate concentration in eyes and livers and the concentration of interphotoreceptor retinoid-binding protein in eyes of vitiligo mutant mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. iovs.arvojournals.org [iovs.arvojournals.org]

- 22. iovs.arvojournals.org [iovs.arvojournals.org]

- 23. Molecular Biology and Analytical Chemistry Methods Used to Probe the Retinoid Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 24. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 25. [PDF] Lecithin:Retinol Acyltransferase: A Key Enzyme Involved in the Retinoid (visual) Cycle. | Semantic Scholar [semanticscholar.org]

Non-Genomic Effects of Retinol Palmitate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retinol (B82714) palmitate, a synthetic ester of retinol (Vitamin A) and palmitic acid, is widely utilized in dermatological and cosmetic formulations for its recognized anti-aging properties. While the genomic effects of its active metabolite, retinoic acid, are well-documented, a growing body of evidence suggests that retinoids, including retinol and potentially retinol palmitate itself, can elicit rapid, non-genomic signaling events. These effects are initiated at the cell membrane or within the cytoplasm and involve the rapid activation of various kinase cascades, independent of gene transcription and protein synthesis. This technical guide provides an in-depth exploration of the non-genomic effects potentially mediated by this compound, focusing on key signaling pathways, experimental methodologies to investigate these phenomena, and a summary of available quantitative data. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the rapid biological activities of this retinoid.

Introduction: Beyond the Genome

Traditionally, the biological effects of retinoids have been attributed to the genomic pathway, where all-trans retinoic acid (atRA), the active metabolite of retinol, binds to nuclear receptors (RARs and RXRs) to modulate gene expression. This process, while crucial, typically occurs over hours to days. However, certain cellular responses to retinoids are observed within minutes, indicating the existence of non-genomic signaling pathways.

This compound is readily converted to retinol in the skin and other tissues, which is then oxidized to retinaldehyde and subsequently to retinoic acid. Therefore, many of the observed non-genomic effects are likely attributable to these metabolites. However, the potential for this compound to exert direct, non-genomic actions, or for its palmitate moiety to influence cellular signaling, warrants investigation.

This guide will delve into the key non-genomic signaling cascades associated with retinoids, with a specific focus on their relevance to this compound.

Key Non-Genomic Signaling Pathways

The rapid, non-genomic effects of retinoids are primarily mediated through the activation of intracellular kinase cascades. The two most prominent pathways identified are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Retinoic acid has been shown to rapidly and transiently activate several MAPK cascades, including p38 MAPK. This activation occurs within minutes of retinoid application. While direct evidence for this compound is limited, its conversion to active metabolites suggests an indirect role in MAPK activation. Furthermore, the palmitate component of this compound may independently activate the JNK signaling pathway, another branch of the MAPK family.

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway

The PI3K/Akt pathway is another critical signaling cascade that governs cell survival, growth, and metabolism. Studies have demonstrated that retinol can directly activate the PI3K/Akt signaling pathway, indicating a growth factor-like function. This activation appears to be independent of retinoic acid conversion. Given that this compound is a direct precursor to retinol, it is plausible that it contributes to the activation of this pathway following its enzymatic conversion.

Quantitative Data

The direct investigation of non-genomic effects of this compound is an emerging area of research, and as such, quantitative data is limited. The following tables summarize the available data for this compound and related retinoids.

Table 1: Binding Affinities

| Ligand | Receptor/Protein | Cell Type/System | Binding Affinity (KD) | Citation |

| All-trans-retinyl palmitate | RPE65 | Bovine RPE microsomes | 47 nM |

Table 2: Cellular Uptake and Conversion

| Compound | Cell Type | Treatment | Observation | Time Point | Citation |

| Retinyl palmitate (0.1% toothpaste) | Human buccal mucosal cells | Topical application | Significant uptake of retinyl palmitate | Day 3 | |

| Retinyl palmitate (1 mg/g toothpaste) | Human buccal mucosal cells | Topical application | Significant uptake of retinyl palmitate | 7 days | |

| Retinyl palmitate (1 mg/g toothpaste) | Human plasma | Topical application | Significant increase in plasma retinol | 17 days |

Experimental Protocols

Investigating the non-genomic effects of this compound requires methodologies capable of detecting rapid cellular events. Below are detailed protocols for key experiments.

Western Blot Analysis of MAPK/ERK Phosphorylation

This protocol is designed to detect the rapid phosphorylation of ERK, a key downstream kinase in the MAPK pathway, following treatment with this compound.

Materials:

-

Cell line of interest (e.g., human keratinocytes)

-

This compound solution

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve cells for 12-24 hours prior to treatment. Treat cells with this compound at various concentrations and for short time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary anti-phospho-ERK1/2 antibody overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Apply chemiluminescent substrate and visualize bands using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with anti-total-ERK1/2 antibody to normalize for protein loading.

PI3K Activity Assay

This protocol provides a method to measure the activity of PI3K in response to this compound treatment.

Materials:

-

Cell line of interest

-

This compound solution

-

Cell lysis buffer

-

Anti-PI3K antibody for immunoprecipitation

-

Protein A/G agarose (B213101) beads

-

Kinase assay buffer

-

PIP2 substrate

-

ATP

-

PI3K activity assay kit (e.g., ELISA-based or luminescence-based)

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound as described for the Western blot protocol. Lyse cells and quantify protein concentration.

-

Immunoprecipitation: Incubate cell lysates with an anti-PI3K antibody overnight at 4°C. Add Protein A/G agarose beads to capture the antibody-protein complexes. Wash the beads to remove non-specific binding.

-

Kinase Reaction: Resuspend the beads in kinase assay buffer. Initiate the reaction by adding PIP2 substrate and ATP. Incubate at 30°C for a specified time.

-

Detection: Stop the reaction and measure the amount of PIP3 produced or ADP generated using a commercial kit according to the manufacturer's instructions.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium levels, a common second messenger in non-genomic signaling, in response to this compound.

Materials:

-

Cell line of interest

-

This compound solution

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Assay buffer (e.g., HBSS with HEPES)

-

Fluorescence plate reader with injection capabilities

Procedure:

-

Cell Plating: Seed cells in a black, clear-bottom 96-well plate and grow to confluency.

-

Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium and add the loading solution to the cells. Incubate for 1 hour at 37°C.

-

Assay: Wash the cells with assay buffer. Place the plate in the fluorescence plate reader.

-

Measurement: Record baseline fluorescence. Inject this compound solution into the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: Calculate the change in fluorescence intensity to determine the extent of calcium mobilization.

Cyclic AMP (cAMP) Immunoassay

This protocol is for the quantification of intracellular cAMP levels, another important second messenger, following this compound treatment.

Materials:

-

Cell line of interest

-

This compound solution

-

Cell lysis buffer (provided in the kit)

-

cAMP immunoassay kit (e.g., ELISA-based)

Procedure:

-

Cell Culture and Treatment: Culture and treat cells with this compound for various short durations.

-

Cell Lysis: Lyse the cells using the lysis buffer provided in the kit.

-

Immunoassay: Perform the cAMP immunoassay according to the manufacturer's protocol. This typically involves the competitive binding of cAMP from the sample and a labeled cAMP conjugate to an anti-cAMP antibody.

-

Detection and Quantification: Measure the signal (e.g., absorbance or luminescence) and calculate the cAMP concentration based on a standard curve.

Conclusion and Future Directions

The investigation into the non-genomic effects of this compound is a promising frontier in retinoid research. While it is widely accepted that this compound serves as a precursor to more active retinoids, the potential for its direct and rapid signaling actions, or those of its palmitate moiety, cannot be discounted. The activation of key signaling pathways such as MAPK and PI3K/Akt by retinoids underscores their complex and multifaceted biological roles.

Future research should focus on elucidating whether this compound can directly bind to and activate membrane receptors, independent of its conversion to retinol. The use of non-hydrolyzable analogs of this compound could be instrumental in these studies. Furthermore, a more comprehensive quantitative analysis of the kinetics of signaling pathway activation by this compound is needed. A deeper understanding of these non-genomic mechanisms will not only enhance our fundamental knowledge of retinoid biology but also open new avenues for the development of targeted therapeutics for a range of dermatological and systemic conditions.

The Discovery and Isolation of Retinol Palmitate in Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retinol (B82714) palmitate, the ester of retinol (vitamin A) and palmitic acid, represents the primary storage form of vitamin A in animal tissues. Its discovery and isolation were pivotal in understanding vitamin A metabolism and homeostasis. This technical guide provides an in-depth exploration of the historical discovery, isolation methodologies, and quantification of retinol palmitate in biological tissues. It details both classical and modern experimental protocols, presents quantitative data on tissue distribution, and illustrates the metabolic pathways involving this crucial retinoid.

Historical Perspective: Unraveling the Storage Form of Vitamin A

The journey to understanding this compound is intrinsically linked to the discovery of vitamin A itself. While vitamin A was identified as an essential nutrient in the early 20th century, its storage form within the body remained a subject of investigation. Early research in the 1930s and 1940s began to suggest that vitamin A was stored in the liver not as the free alcohol (retinol), but in an esterified form.

The definitive identification and isolation of retinyl esters, with palmitate being the most abundant, were made possible by the development of new analytical techniques. While a single "discovery" paper for this compound is not readily apparent in historical records, its characterization emerged from a body of work focused on the chemical nature of vitamin A in tissue extracts. The advent of techniques like countercurrent distribution, a method developed by Lyman C. Craig in the 1940s, allowed for the separation of compounds with different partitioning behaviors between two immiscible liquid phases.[1][2] This, along with early forms of chromatography, enabled researchers to separate the less polar retinyl esters from the more polar retinol.

Early studies on vitamin A esterification in vivo provided biochemical evidence for the enzymatic processes responsible for forming these storage esters. Research in the mid-20th century began to elucidate the mechanisms of retinol esterification in various tissues, including the epidermis and liver.[3][4] These foundational studies paved the way for a more detailed understanding of the enzymes involved, such as lecithin:retinol acyltransferase (LRAT) and acyl-CoA:retinol acyltransferase (ARAT).

Metabolic Pathways of this compound

This compound plays a central role in the storage and release of vitamin A. The following diagram illustrates the key steps in its metabolism.

Caption: Metabolic pathway of dietary retinyl esters, including this compound.

Upon ingestion, dietary retinyl esters are hydrolyzed to retinol in the intestinal lumen. Retinol is then absorbed by enterocytes and re-esterified, primarily to this compound, by the enzymes Lecithin:retinol acyltransferase (LRAT) and Acyl-CoA:retinol acyltransferase (ARAT).[5] The newly synthesized retinyl esters are incorporated into chylomicrons, which are secreted into the lymphatic system and subsequently enter the bloodstream. The liver takes up the majority of chylomicron remnants, and the retinyl esters are transferred to hepatic stellate cells for storage. When needed, stored retinyl esters are hydrolyzed back to retinol by retinyl ester hydrolases (REH) and released into the circulation bound to retinol-binding protein (RBP) for delivery to peripheral tissues. In target cells, retinol can be oxidized to retinal and then to retinoic acid, the active form of vitamin A that regulates gene expression.

Experimental Protocols for Isolation and Quantification

The methodologies for isolating and quantifying this compound have evolved from laborious classical techniques to rapid and highly sensitive modern methods.

Classical Method: Saponification and Solvent Extraction

This method was historically used to determine total vitamin A content by first converting all retinyl esters to retinol.

Objective: To hydrolyze retinyl esters to retinol for subsequent quantification.

Protocol:

-

Tissue Homogenization: Homogenize a known weight of tissue in a suitable solvent, such as a 3:1 alcohol-ether mixture, to precipitate proteins and solubilize lipids.[6]

-

Saponification: Add alcoholic potassium hydroxide (B78521) to the homogenate. Heat the mixture under a nitrogen atmosphere to hydrolyze the esters to retinol and fatty acid salts (soaps).[6] The use of an inert atmosphere is crucial to prevent oxidation of the highly unsaturated retinol molecule.

-

Extraction: After saponification, add water to the mixture and extract the non-saponifiable lipids, including retinol, into an organic solvent like petroleum ether or hexane.[7] Repeated extractions are necessary to ensure complete recovery.

-

Washing: Wash the organic extract with water to remove any remaining alkali and soaps.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.

-

Quantification: Dissolve the residue in a suitable solvent and determine the retinol concentration using UV-Vis spectrophotometry (measuring absorbance at ~325 nm).

References

- 1. Countercurrent distribution - Wikipedia [en.wikipedia.org]

- 2. Countercurrent Extraction - Craig Apparatus [webapps.chem.uoa.gr]

- 3. Vitamin A esterification in human epidermis: a relation to keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The in vitro hydrolysis and esterification of vitamin A. (1953) | R.F. Krause | 14 Citations [scispace.com]

- 5. Retinol and retinyl esters: biochemistry and physiology: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kb.osu.edu [kb.osu.edu]

- 7. US2173629A - Process for the extraction, concentration, and fractional separation of vitamins a and d - Google Patents [patents.google.com]

Methodological & Application

Application Note: Quantification of Retinol Palmitate in Serum using a Validated HPLC-UV Method

Audience: Researchers, scientists, and drug development professionals.

Abstract This document provides a detailed protocol for the quantification of retinol (B82714) palmitate in human serum using a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. Retinol palmitate, an ester of retinol (Vitamin A), is a critical fat-soluble vitamin essential for vision, immune function, and cellular growth. Accurate measurement in serum is vital for nutritional assessment, clinical diagnostics, and pharmacokinetic studies in drug development. The described method employs protein precipitation followed by liquid-liquid extraction for sample clean-up, ensuring high recovery and minimal matrix interference. The method is validated for its linearity, accuracy, precision, and sensitivity, making it suitable for routine analysis in a laboratory setting.

Principle

The method is based on the extraction of this compound from the serum matrix, followed by chromatographic separation and quantification. Serum proteins are first precipitated using an organic solvent. This compound, along with an internal standard (retinyl acetate), is then extracted from the aqueous phase into an immiscible organic solvent like hexane (B92381).[1][2][3] After evaporation of the organic layer, the residue is reconstituted and injected into a reversed-phase HPLC system.[2][4][5] Separation is achieved on a C18 stationary phase, and detection is performed at 325 nm, the maximum absorbance wavelength for retinoids.[1][4][5][6] Quantification is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Materials and Methods

Reagents and Chemicals

-

This compound (analytical standard, ≥99% purity)

-

Retinyl Acetate (B1210297) (internal standard, ≥99% purity)

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile[7]

-

HPLC-grade Water

-

Ethanol (B145695) (absolute)

-

Human Serum (drug-free, for calibration and quality control)

Note: Retinoids are sensitive to light and oxidation. All procedures should be performed under dim yellow light, and solvents should contain an antioxidant like BHT (e.g., 0.05%).[2][5][8][10] Samples should be prepared in amber vials.[1]

Equipment

-

HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5][9]

-

Centrifuge capable of 3,000 rpm.[1]

-

Nitrogen evaporation system.

-

Vortex mixer.

-

Analytical balance.

-

Calibrated micropipettes.

Chromatographic Conditions

The following table summarizes the optimized HPLC-UV conditions for the analysis.

| Parameter | Condition |

| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)[5][9] |

| Mobile Phase | Isocratic: Methanol / Water (95:5, v/v)[5] |

| Flow Rate | 1.5 mL/min[5] |

| Detection Wavelength | 325 nm[1][4][5][6] |

| Injection Volume | 20 µL[5][6][7][11] |

| Column Temperature | 30 °C[6] |

| Run Time | ~10 minutes |

Experimental Protocols

Preparation of Standard Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and retinyl acetate (Internal Standard, IS) in ethanol to prepare individual stock solutions. Store in amber vials at -20°C.[1]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the this compound stock solution with the mobile phase to achieve concentrations ranging from approximately 0.05 to 10 µg/mL.[5]

-

Internal Standard (IS) Working Solution (5 µg/mL): Dilute the retinyl acetate stock solution with ethanol to obtain a concentration of 5 µg/mL.[5]

Sample Preparation Protocol

-

Aliquoting: Pipette 100 µL of serum sample, calibration standard, or quality control sample into a 2 mL amber microcentrifuge tube.[1]

-

Internal Standard Addition: Add 25 µL of the retinyl acetate internal standard working solution to each tube.[1]

-

Protein Precipitation: Add 125 µL of absolute ethanol.[1] Vortex vigorously for 30 seconds to precipitate proteins.

-

Liquid-Liquid Extraction: Add 1.0 mL of n-hexane containing 0.05% BHT.[1][5] Vortex for 1 minute to ensure thorough mixing.

-

Phase Separation: Centrifuge the tubes at 3,000 rpm for 5 minutes to separate the organic and aqueous layers.[1][2]

-

Collection: Carefully transfer the upper organic (hexane) layer to a clean amber tube.

-

Evaporation: Evaporate the hexane extract to dryness under a gentle stream of nitrogen at room temperature.[2][4][5]

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (Methanol/Water 95:5 v/v).[5] Vortex for 30 seconds to ensure complete dissolution.

-

Analysis: Transfer the reconstituted sample to an HPLC vial and inject 20 µL into the HPLC system.

Workflow Diagram

The overall experimental process from sample collection to data analysis is illustrated below.

Caption: Workflow for this compound Quantification in Serum.

Method Validation Data

The described HPLC-UV method has been validated according to established guidelines. The following tables summarize the typical performance characteristics.

Table 1: Linearity and Sensitivity

| Parameter | Result |

| Linearity Range | 0.05 - 10 µg/mL[5] |

| Correlation Coefficient (r²) | > 0.999[5] |

| Limit of Detection (LOD) | 0.029 µg/mL[11][12] |

| Limit of Quantification (LOQ) | 0.096 µg/mL[11][12] |

Table 2: Accuracy and Precision

| Quality Control (QC) Level | Accuracy (% Recovery) | Precision (% RSD) |

| Low QC (e.g., 0.15 µg/mL) | 95% - 105% | < 10% |

| Medium QC (e.g., 1.5 µg/mL) | 97% - 103% | < 7% |

| High QC (e.g., 7.5 µg/mL) | 98% - 102% | < 5% |

Note: The accuracy of the proposed method is determined by recovery studies and is often found with a mean recovery of >95%.[12] Coefficients of variation for intra-day and inter-day precision typically range from 5.9% to 11.0%.[4]

Results and Discussion

A typical chromatogram shows baseline separation of this compound and the internal standard, retinyl acetate, with retention times dependent on the specific column and conditions used. The use of UV detection at 325 nm provides high specificity, as few endogenous compounds in serum absorb at this wavelength.[4][5] The sample preparation procedure, combining protein precipitation with liquid-liquid extraction, effectively removes interfering matrix components and concentrates the analyte, contributing to the method's high sensitivity and robustness.[1][2] The low sample volume requirement (100 µL) makes this method suitable for studies where sample availability is limited.[1][7]

Conclusion

The HPLC-UV method detailed in this application note is a simple, rapid, and reliable approach for the quantitative determination of this compound in serum. With excellent linearity, accuracy, and precision, this protocol is well-suited for high-throughput analysis in clinical and research settings, providing valuable data for nutritional assessments and pharmacokinetic profiling.

References

- 1. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jfda-online.com [jfda-online.com]

- 3. Rapid determination of retinol (vitamin A) in serum by high pressure liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rombio.unibuc.ro [rombio.unibuc.ro]

- 6. CN108445098B - Analysis method for detecting impurities in vitamin A palmitate - Google Patents [patents.google.com]

- 7. An HPLC Ultraviolet Method Using Low Sample Volume and Protein Precipitation for the Measurement of Retinol in Human Serum Suitable for Laboratories in Low- and Middle-Income Countries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Improved method of determining retinol and retinyl palmitate in rat liver and serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. tandfonline.com [tandfonline.com]

Application Notes and Protocols for In Vitro Efficacy Testing of Retinol Palmitate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinol (B82714) palmitate, a synthetic ester of retinol (Vitamin A) and palmitic acid, is a widely utilized ingredient in cosmetic and pharmaceutical formulations due to its anti-aging and skin-renewing properties.[1][2] Its stability and lower irritation potential compared to other retinoids make it a popular choice.[1][3] Upon topical application, retinol palmitate penetrates the skin and is enzymatically converted to retinol, which is then oxidized to retinaldehyde and subsequently to retinoic acid, the biologically active form.[4][5] Retinoic acid modulates gene expression by binding to nuclear receptors, leading to enhanced collagen synthesis, increased cell turnover, and a reduction in the appearance of fine lines and wrinkles.[2][4]

These application notes provide a comprehensive guide to the in vitro models and protocols for evaluating the efficacy of this compound. The methodologies detailed below are designed to be conducted in a controlled laboratory setting to generate robust and reproducible data for claim substantiation and formulation development.

In Vitro Models for Efficacy Assessment

A variety of in vitro models can be employed to study the efficacy of this compound, ranging from simple 2D cell cultures to more complex 3D tissue models that mimic the structure and function of human skin.

-

2D Cell Culture Models:

-

Human Dermal Fibroblasts (e.g., HS68, NHDF): These cells are crucial for studying the effects of this compound on the dermal matrix, particularly the synthesis of collagen and elastin (B1584352).[6][7]

-

Human Epidermal Keratinocytes (e.g., HaCaT): This immortalized cell line is an excellent model for investigating the influence of this compound on epidermal proliferation, differentiation, and its potential to mitigate UVB-induced damage.[7][8]

-

-

3D Reconstituted Human Skin Models:

-

Reconstituted Human Epidermis (RHE): These models consist of differentiated keratinocytes forming a multi-layered epidermis and are valuable for assessing topical absorption and effects on epidermal markers.[7]

-